N-methyl-4-(2H-tetrazol-5-yl)benzamide
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Overview
Description
N-methyl-4-(2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(2H-tetrazol-5-yl)benzamide typically involves the reaction of an appropriate benzamide derivative with a tetrazole precursor. One common method involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . The reaction conditions often include the use of catalysts such as zinc salts or L-proline to enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents . These methods aim to achieve high yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents to form amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizers such as acidic chlorides and anhydrides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted tetrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N-methyl-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antihypertensive activity and potential use in treating cardiovascular diseases.
Mechanism of Action
The mechanism of action of N-methyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as lowering blood pressure or modulating immune responses .
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II antagonist used to treat hypertension.
Pentylene tetrazole: Used in models for anxiety and as a convulsant.
Tetrazolo quinoline: Investigated for its anti-inflammatory and antibacterial properties.
Uniqueness
N-methyl-4-(2H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its high thermal stability make it particularly valuable in industrial applications .
Properties
CAS No. |
651769-09-4 |
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Molecular Formula |
C9H9N5O |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-methyl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C9H9N5O/c1-10-9(15)7-4-2-6(3-5-7)8-11-13-14-12-8/h2-5H,1H3,(H,10,15)(H,11,12,13,14) |
InChI Key |
GOXWNWUAIPLPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=NNN=N2 |
Origin of Product |
United States |
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